5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that combines the structural features of pyrazole, oxadiazole, and thiol groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of hydrazides with carbon disulfide and subsequent reaction with trifluoromethylated pyrazole derivatives . The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors can enhance the scalability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: The compound shows promise as a pesticide or herbicide, leveraging its stability and bioactivity.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity. For instance, it can inhibit enzymes by forming stable complexes, thereby disrupting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Thioethers: These compounds share the oxadiazole and thiol groups but may lack the trifluoromethyl pyrazole moiety.
Trifluoromethyl Pyrazoles: These compounds contain the trifluoromethyl pyrazole group but may not have the oxadiazole and thiol functionalities.
Uniqueness
The uniqueness of 5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol lies in its combined structural features, which confer enhanced stability, bioactivity, and versatility in various applications .
Properties
Molecular Formula |
C7H5F3N4OS |
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Molecular Weight |
250.20 g/mol |
IUPAC Name |
5-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H5F3N4OS/c8-7(9,10)4-1-2-14(13-4)3-5-11-12-6(16)15-5/h1-2H,3H2,(H,12,16) |
InChI Key |
SNIUHPXTJFYEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC2=NNC(=S)O2 |
Origin of Product |
United States |
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